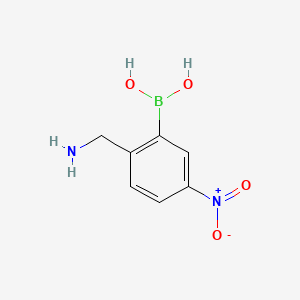

2-(Aminomethyl)-5-nitrophenylboronic acid

Description

Significance of Boronic Acids in Chemical Science and Biology

General Applications of Boronic Acids in Chemosensing, Materials Chemistry, and Biomedical Engineering

The ability of boronic acids to bind reversibly with diols has made them a cornerstone of chemosensor development, especially for the detection of saccharides. researchgate.netocha.ac.jp This interaction can be coupled with a signaling unit, such as a fluorophore, to produce a measurable response upon binding to a target analyte like glucose. rsc.org Beyond saccharides, boronic acid-based sensors have been designed to detect other biologically relevant species, including reactive oxygen species (ROS) and various pollutants. boronmolecular.combath.ac.uk

In materials chemistry, boronic acids are incorporated into polymers to create "smart" materials that respond to specific stimuli. nih.gov Boronic acid-containing hydrogels, for example, can exhibit glucose-responsive swelling or self-healing properties, making them valuable for biomedical applications. bath.ac.ukresearchgate.net These responsive polymers have been explored for use in drug delivery systems, where the release of a therapeutic can be triggered by changes in pH or glucose concentration, and as scaffolds in tissue engineering. nih.govacs.orgmdpi.com

Table 1: Selected Applications of Boronic Acid-Based Systems

| Field | Application Area | Description | References |

| Chemosensing | Saccharide Detection | Design of fluorescent or colorimetric sensors for glucose and other sugars, crucial for diabetes monitoring. | researchgate.netmdpi.com |

| Analyte Recognition | Development of sensors for reactive oxygen species (ROS), metal ions, and neurotransmitters. | nih.govbath.ac.uk | |

| Materials Chemistry | Responsive Hydrogels | Creation of "smart" hydrogels that swell, shrink, or self-heal in response to pH or glucose levels. | bath.ac.uk |

| Functional Polymers | Synthesis of polymers with boronic acid side chains for affinity chromatography and separation of diol-containing biomolecules. | researchgate.netmdpi.com | |

| Biomedical Engineering | Drug Delivery | Engineering of nanoparticles and micelles that release encapsulated drugs in response to biological stimuli like high glucose or acidic pH in tumor microenvironments. | acs.orgmdpi.comacs.org |

| Tissue Engineering | Use as dynamic scaffolds for cell growth and tissue regeneration. | nih.gov | |

| Bioconjugation | Labeling and modification of proteins and other biomolecules. | bath.ac.uk |

Role in Dynamic Covalent Chemistry and Responsive Materials Design

Dynamic covalent chemistry (DCvC) utilizes reversible reactions to form stable, yet adaptable, molecular structures. rsc.org The formation of boronate esters from boronic acids and diols is a prime example of a dynamic covalent bond. st-andrews.ac.ukfrontiersin.org This reaction's reversibility allows for the creation of materials that can change their structure and properties in response to external stimuli such as pH, temperature, or the presence of competing diols. mdpi.commdpi.com

This dynamic nature is harnessed in the design of responsive materials. researchgate.net For instance, nanoparticles functionalized with boronic acids can be assembled using a diol-containing linker; this assembly can then be disassembled by a change in pH or the introduction of a competitive binder like glucose. st-andrews.ac.ukacs.org This principle enables the development of self-healing polymers, adaptable networks, and stimuli-responsive drug delivery vehicles that can release their payload under specific physiological conditions. nih.govacs.org The ability to fine-tune the dynamic equilibrium of boronate ester formation is critical for engineering materials with precisely controlled responsiveness. st-andrews.ac.uk

Therapeutic Potential of Boronic Acid Derivatives in Medicinal Chemistry

The unique ability of the boronic acid moiety to form reversible covalent bonds with nucleophilic residues in the active sites of enzymes has positioned it as a valuable pharmacophore in medicinal chemistry. sprinpub.comresearchgate.net This interaction has been successfully exploited in drug design, leading to the development of potent and selective enzyme inhibitors. nih.govresearchgate.net

The most prominent example is Bortezomib (Velcade®), a dipeptide boronic acid that acts as a proteasome inhibitor and was the first drug of its class approved by the FDA for the treatment of multiple myeloma. nih.govresearchgate.net The boron atom in Bortezomib forms a stable, yet reversible, complex with the threonine residue in the proteasome's active site. Following this success, research has expanded to explore boronic acid derivatives as anticancer, antibacterial, and antiviral agents. nih.govresearchgate.net Other boron-containing drugs, such as Tavaborole, have also been approved for clinical use, further demystifying earlier concerns about toxicity and cementing the role of boron-based compounds in modern medicine. researchgate.netresearchgate.net

Structure

2D Structure

Propriétés

IUPAC Name |

[2-(aminomethyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBZXZUOCPVLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])CN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675155 | |

| Record name | [2-(Aminomethyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-83-8 | |

| Record name | [2-(Aminomethyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing 2 Aminomethyl 5 Nitrophenylboronic Acid Within Boronic Acid Research

Importance of o-Aminomethylphenylboronic Acids in Diol Binding and Sensing

The ortho-aminomethylphenylboronic acid scaffold is widely used in the design of receptors for carbohydrates and other diol-containing molecules. nih.govnih.gov The inclusion of the aminomethyl group at the ortho position has been shown to enhance the affinity for diols, particularly at neutral or physiological pH. nih.govacs.org For years, the mechanism behind this enhancement was debated, with one hypothesis suggesting the formation of an intramolecular B-N dative bond that pre-organizes the receptor for diol binding.

However, a consensus has emerged from extensive physical organic studies that the primary role of the ortho-aminomethyl group is to act as an electron-withdrawing group through its ammonium (B1175870) form (—CH₂NH₃⁺). nih.govresearchgate.net This inductive effect lowers the pKa of the boronic acid, facilitating the formation of the more reactive tetrahedral boronate anion at neutral pH. nih.govnih.gov Furthermore, the aminomethyl group can accelerate sugar binding through intramolecular general acid catalysis, which speeds up the departure of a leaving group from the boron center. nih.gov This combination of thermodynamic and kinetic advantages makes ortho-aminomethylphenylboronic acids highly effective for sensing and binding diols under biological conditions. nih.govresearchgate.net

Influence of Electron-Withdrawing Groups on Boronic Acid Acidity

The acidity of a boronic acid, represented by its pKa value, is a critical determinant of its ability to bind diols. Boronic acids act as Lewis acids, accepting a hydroxide (B78521) ion to form a tetrahedral boronate anion. acs.org It is this anionic form that is generally understood to react with diols to form a stable cyclic ester. aablocks.com Consequently, any structural modification that facilitates the formation of the boronate anion will enhance diol binding.

Attaching electron-withdrawing groups (EWGs) to the aryl ring of a phenylboronic acid increases the Lewis acidity of the boron atom. nih.govresearchgate.net This effect stabilizes the resulting negative charge on the boronate anion, thereby lowering the compound's pKa. aablocks.com The nitro group (—NO₂) is a powerful EWG, and its presence at the para-position in this compound significantly lowers the pKa compared to an unsubstituted phenylboronic acid. nih.gov This increased acidity means that a larger fraction of the molecule exists in the reactive anionic boronate form at a given pH, leading to stronger and more efficient binding of diols. nih.govresearchgate.net

Table 2: Effect of Substituents on the pKa of Phenylboronic Acid

| Substituent | Position | Electronic Effect | Approximate pKa | Reference |

| H (None) | - | - | 8.8 | aablocks.com |

| 4-OCH₃ | para | Electron-Donating | > 8.8 | researchgate.net |

| 4-CH₃ | para | Electron-Donating | > 8.8 | aablocks.com |

| 4-F | para | Electron-Withdrawing (Weak) | 8.77 | nih.gov |

| 2-CHO | ortho | Electron-Withdrawing (Strong) | ~7.0 | nih.gov |

| 4-CF₃ | para | Electron-Withdrawing (Strong) | < 8.8 | researchgate.net |

| 2,3,4,6-Tetrafluoro | - | Electron-Withdrawing (Strong) | 6.17 | nih.gov |

This table illustrates the general principle that electron-donating groups increase the pKa, while electron-withdrawing groups decrease it, thereby increasing the boronic acid's effective strength for diol complexation. The combined electron-withdrawing effects of the nitro and aminomethyl groups in this compound make it a potent diol binder.

General Approaches to Boronic Acid Synthesis

The creation of the carbon-boron bond is a cornerstone of organoboron chemistry. Several robust methods have been developed for the synthesis of aryl boronic acids, each with its own advantages and substrate scope.

A prevalent strategy for the introduction of the o-(aminomethyl) functionality is through the reductive amination of a corresponding o-formylphenylboronic acid. chemicalbook.comresearchgate.net This two-step, one-pot reaction involves the initial formation of an imine by reacting the aldehyde with an amine, followed by the in-situ reduction of the imine to the desired amine.

The reaction typically proceeds by condensing 2-formylphenylboronic acid with an amine, such as ammonia or a primary amine, to form an intermediate imine or Schiff base. This intermediate is then reduced using a suitable reducing agent to yield the final aminomethyl product. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices. The reaction conditions are generally mild, making this a versatile method for accessing a range of o-(aminomethyl)phenylboronic acids. researchgate.net

| Starting Material | Reagents | Key Transformation | Product Class |

|---|---|---|---|

| 2-Formylphenylboronic acid | 1. Amine (e.g., NH3, R-NH2) 2. Reducing agent (e.g., NaBH4) | Formation of an imine followed by reduction | o-(Aminomethyl)phenylboronic acids |

A powerful and widely used method for the synthesis of aryl boronic acids is the metal-halogen exchange of an aryl halide, followed by quenching the resulting organometallic intermediate with a trialkyl borate. wikipedia.org This approach is particularly useful for introducing a boronic acid group onto a pre-functionalized aromatic ring.

The process typically begins with the reaction of an aryl bromide or iodide with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. This generates a highly reactive aryllithium species. This intermediate is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, which acts as a boron electrophile. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to afford the desired aryl boronic acid. It is important to note that nitro-containing substrates can be incompatible with strong organolithium reagents, potentially leading to side reactions. stackexchange.com

| Starting Material | Reagents | Key Transformation | Product Class |

|---|---|---|---|

| Aryl Halide (Ar-X, where X = Br, I) | 1. Organolithium reagent (e.g., n-BuLi) 2. Trialkyl borate (e.g., B(OMe)3) 3. Acidic workup | Formation of an aryllithium intermediate followed by borylation and hydrolysis | Aryl boronic acids |

Recent advancements in organic synthesis have led to the development of organo-catalyzed methods for the preparation of boronic acid esters. One such method is the borono-deamination of aromatic amines. This approach offers a metal-free alternative to traditional cross-coupling reactions. While this method primarily yields boronic acid esters, these can be readily hydrolyzed to the corresponding boronic acids.

Specific Synthetic Routes to this compound

The synthesis of the specifically substituted this compound can be approached in a few logical ways, primarily by carefully sequencing the introduction of the three key functional groups.

One key challenge is the introduction of the aminomethyl group at the ortho position to the boronic acid. As mentioned, a common and effective method is the reductive amination of 2-formyl-5-nitrophenylboronic acid. This precursor, containing both the aldehyde and the nitro group, can be subjected to reductive amination with ammonia or a protected amine equivalent to furnish the target molecule. chemicalbook.comresearchgate.net

An alternative strategy involves the use of a precursor where the methyl group is already in place, such as 2-methyl-5-nitrophenylboronic acid. This compound can be synthesized from 2-methyl-5-nitroaniline. chemicalbook.comchemicalbook.com The synthesis can proceed via a Sandmeyer reaction to replace the amino group with a bromine atom, followed by a metal-halogen exchange and borylation sequence. wikipedia.org The methyl group can then be functionalized, for example, through radical bromination to form a bromomethyl group, which can subsequently be displaced by an amine source to yield the final product. nih.gov

| Precursor | Key Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 2-Formyl-5-nitrophenylboronic acid | Reductive Amination | Ammonia, Reducing Agent | This compound |

| 2-Methyl-5-nitrophenylboronic acid | Radical Bromination followed by Amination | 1. NBS, Radical Initiator 2. Amine Source | This compound |

The introduction of the nitro group is a critical step and its timing in the synthetic sequence is crucial. The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution.

One approach is to introduce the nitro group at an early stage. For instance, the nitration of o-toluidine yields 2-methyl-5-nitroaniline, which already has the desired substitution pattern for the methyl and nitro groups. chemicalbook.comchemicalbook.com This intermediate can then be carried forward to introduce the boronic acid functionality as described previously.

Alternatively, one could consider the direct nitration of a phenylboronic acid derivative. The boronic acid group is known to be a meta-director in electrophilic aromatic substitution. However, the conditions for nitration (typically strong acids) can lead to protodeboronation (loss of the boronic acid group). Careful selection of nitrating agents and reaction conditions is therefore essential to achieve the desired outcome.

Advanced Synthetic Techniques and Challenges

Solid-Phase Synthesis for Boronic Acid-Containing Peptides

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptides, offering significant advantages in purification and automation. nih.gov Incorporating boronic acid-containing amino acids, such as a derivative of this compound, into peptides via SPPS presents unique opportunities and challenges. nih.gov This approach allows for the creation of peptide-boronic acid conjugates, which have applications as enzyme inhibitors and chemical probes. nih.govsemanticscholar.org

The most common strategy involves the use of pre-synthesized N-Fmoc-protected aminoboronic acid building blocks. researchgate.netnih.gov These building blocks can be incorporated into a growing peptide chain using standard SPPS protocols. researchgate.net A key consideration is the choice of solid support. Resins like 2-chlorotrityl or 1-glycerol polystyrene have been successfully employed. nih.govsemanticscholar.org The synthesis proceeds through iterative cycles of deprotection of the N-terminal Fmoc group (typically with piperidine) and coupling of the next Fmoc-protected amino acid. altabioscience.com

A significant challenge is the potential for deboronation (loss of the boronic acid group) during the synthesis, particularly during repeated acid treatments required in Boc-based strategies or during final cleavage from the resin. researchgate.net The stability of the boronic acid protecting group throughout the entire synthesis is therefore critical. MIDA boronates, with their high stability to a broad range of conditions, are particularly well-suited for this purpose. google.com The final step involves cleavage of the peptide from the solid support and simultaneous removal of all side-chain protecting groups, typically using a strong acid cocktail like TFA, which must be compatible with the boronic acid moiety. altabioscience.com A successful SPPS approach for boronic acid peptides can eliminate the need for extensive chromatography and liquid-liquid extractions, allowing for the isolation of high-purity products directly after cleavage. nih.gov

Solution-Phase Chemistries for Complex Boronic Acid Derivatives

While SPPS is powerful for linear peptides, solution-phase synthesis remains indispensable for creating more complex derivatives of this compound that may not be amenable to solid-phase techniques. Solution-phase chemistry offers flexibility in reaction scale, purification methods, and the introduction of diverse chemical functionalities. mdpi.com

The synthesis of complex boronic acid derivatives often involves multi-step pathways where protecting group strategies are paramount. nih.gov For example, starting with a simple, protected aminophenylboronic acid, a variety of transformations can be performed. The protected amine can be acylated with complex carboxylic acids, or the aromatic ring can be further functionalized through reactions that are incompatible with solid-phase supports.

A major challenge in solution-phase synthesis is purification after each step. Boronic acids and their esters can be difficult to purify via standard silica gel chromatography due to their polarity and potential for decomposition on silica. researchgate.net Furthermore, the formation of boroxine trimers from unprotected boronic acids can complicate characterization and reactivity. chem-station.com The use of robust protecting groups like MIDA esters can mitigate these issues, as they are highly stable and render the molecule more amenable to standard purification techniques. nih.gov The development of complex derivatives often relies on coupling reactions, such as amide bond formation, where the boronic acid must remain inert. The choice of coupling reagents and reaction conditions must be carefully selected to avoid side reactions with the boronic acid moiety.

Purification and Characterization of Synthetic Products

The successful synthesis of this compound and its derivatives is contingent upon rigorous purification and unambiguous characterization of the final products and all intermediates.

Purification: The purification of boronic acids and their derivatives can be challenging. researchgate.netreddit.com Standard silica gel chromatography can sometimes lead to decomposition or significant product loss due to strong adsorption. reddit.com Several specialized techniques have been developed to address these issues:

Recrystallization: For crystalline solids, recrystallization from suitable solvents like hot water or ethanol can be a highly effective method for achieving high purity on a large scale. reddit.com

Chromatography on Modified Silica: Using silica gel that has been treated or mixed with boric acid can suppress the over-adsorption and decomposition of pinacol boronic esters, facilitating their purification by column chromatography. oup.com Neutral alumina has also been used successfully for the chromatography of boronate esters. researchgate.net

Derivatization/Extraction: One effective strategy involves converting the crude boronic acid into a salt by treatment with a base (e.g., NaOH). google.com The salt can be purified by extraction, and the pure boronic acid is then regenerated by acidification. google.com Alternatively, boronic acids can be derivatized with diethanolamine to form crystalline adducts that can be easily isolated and subsequently hydrolyzed to release the pure boronic acid. reddit.com A sorbitol extraction can also selectively pull free boronic acids into an aqueous layer, separating them from non-polar impurities or protected esters. reddit.com

Preparative HPLC: For high-purity samples, especially for biological testing, reverse-phase high-performance liquid chromatography (HPLC) is often the method of choice, although it is less scalable. reddit.com

Characterization: A combination of spectroscopic methods is essential to confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

¹H and ¹³C NMR: Provide detailed information about the carbon-hydrogen framework of the molecule.

¹¹B NMR: This is a crucial technique for directly observing the boron atom. The chemical shift in the ¹¹B NMR spectrum can confirm the presence of the boronic acid or boronate ester and provide information about its coordination environment. nih.govresearchgate.net However, ¹¹B NMR can suffer from broad signals and background noise, sometimes requiring specialized quartz NMR tubes and pulse sequences for clear signal acquisition. nih.govresearchgate.net

¹⁹F NMR: Can be used for the analysis of trifluoroborate salts or if a fluorine label is incorporated into the molecule. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), is used to confirm the elemental composition and molecular weight of the synthesized compound with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H stretches of the amine, the B-O stretches of the boronic acid or ester, and the characteristic stretches of the nitro group. nih.gov

Mechanistic Investigations of 2 Aminomethyl 5 Nitrophenylboronic Acid Interactions

Boron-Nitrogen (B-N) Dative Bonding in o-Aminomethyl Arylboronic Acids

The presence of an aminomethyl group at the ortho position to the boronic acid introduces the possibility of an intramolecular dative bond between the nitrogen's lone pair of electrons and the empty p-orbital of the boron atom. This interaction significantly influences the compound's acidity and binding properties.

In protic solvents like water, the interaction between the amine and the boron center in o-aminomethyl arylboronic acids is complex. While a direct, stable intramolecular B-N dative bond might be expected, studies on various ortho-methylamino arylboronic acids show that solvent insertion often dominates. nih.gov However, the aminomethyl group exerts a profound influence on the acidity of the boronic acid. nih.gov In acidic to neutral aqueous media, the amine exists predominantly in its protonated, ammonium (B1175870) form. This positively charged group acts as a potent electron-withdrawing group through a field effect. nih.govnih.gov

This electron-withdrawing nature lowers the pKₐ of the proximal boronic acid, making it a stronger Lewis acid compared to phenylboronic acid alone. nih.gov Consequently, the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate is shifted, favoring the boronate form at a lower pH. researchgate.net Research indicates that even a slight increase in B-N dative bonding occurs when moving from a tertiary to a primary amine, but solvent insertion remains the dominant state for the boronate esters in protic media. nih.gov

Table 1: Comparison of pKₐ Values for Various Phenylboronic Acid Derivatives

| Compound | Substituents | Approximate pKₐ | Reference |

|---|---|---|---|

| Phenylboronic Acid | None | 8.7 - 9.2 | researchgate.netresearchgate.net |

| 4-Nitrophenylboronic Acid | p-NO₂ | ~7.2 | researchgate.net |

| 2-((Dimethylamino)methyl)phenylboronic acid | o-CH₂N(CH₃)₂ | ~5.3 | researchgate.net |

| 2-(Aminomethyl)-5-nitrophenylboronic acid | o-CH₂NH₂ , p-NO₂ | < 7.2 (Estimated) | researchgate.net |

Note: The pKₐ for this compound is estimated to be lower than that of 4-nitrophenylboronic acid due to the combined electron-withdrawing effects of both the nitro group and the ortho-aminomethyl group.

The enhanced binding affinity of o-aminomethyl arylboronic acids for diols at neutral pH is a direct consequence of the lowered pKₐ. nih.govnih.gov The formation of a stable cyclic boronate ester requires the boron atom to change its hybridization from sp² (trigonal planar) to sp³ (tetrahedral). The lower pKₐ facilitates this pyramidalization at a lower pH, making the boronic acid more receptive to nucleophilic attack by a diol. nih.gov

Boronate Ester Formation with Diols

The hallmark reaction of boronic acids is their ability to form cyclic esters with compounds containing diol functionalities. This interaction is central to their use in chemical sensing and materials science.

This compound readily interacts with molecules containing vicinal (1,2) or 1,3-diols to form five- or six-membered cyclic boronate esters, respectively. acs.orgnih.gov This reaction is a form of dynamic covalent chemistry, meaning the formation of the boronate ester is rapid and reversible under specific conditions. researchgate.netresearchgate.net This reversibility allows for the development of responsive systems where the binding and release of a diol-containing analyte can be controlled. The stability of the resulting ester is influenced by several factors, including the conformation of the diol and the absence of steric hindrance. acs.orgnih.gov

The formation of boronate esters is critically dependent on pH. acs.orgaablocks.com The reaction equilibrium involves both the neutral boronic acid (RB(OH)₂) and its conjugate base, the anionic boronate (RB(OH)₃⁻). nih.gov While it was once thought that only the anionic boronate reacts with diols, it is now understood that the preferred kinetic pathway often involves the addition of a diol to the neutral, trigonal boronic acid. aablocks.com

The electronic properties of substituents on the phenyl ring have a dramatic effect on the binding affinity of the boronic acid. nih.gov Electron-withdrawing groups, such as the nitro group (-NO₂) in the 5-position of the target compound, play a crucial role. researchgate.net These groups decrease the electron density on the aromatic ring, which in turn increases the Lewis acidity of the boron atom. researchgate.netsemanticscholar.org

This increased acidity leads to a lower pKₐ, which, as previously discussed, enhances the formation of the tetrahedral boronate ester at a given pH. nih.govresearchgate.net The combination of the electron-withdrawing nitro group and the ortho-aminomethyl group in this compound results in a significantly more acidic boronic acid than phenylboronic acid or even 4-nitrophenylboronic acid alone. This heightened acidity directly translates to higher association constants (stronger binding) for diols, particularly at physiological pH. researchgate.netaablocks.com

Table 2: Influence of Substituents on Diol Binding Affinity

| Boronic Acid | Key Substituent(s) | Relative Diol Binding Affinity at Neutral pH | Governing Factor |

|---|---|---|---|

| Phenylboronic Acid | None | Low | High pKₐ (~8.7-9.2) |

| o-Aminomethyl Phenylboronic Acid | o-CH₂NH₂ | High | Lowered pKₐ due to B-N interaction/field effect |

| 4-Nitrophenylboronic Acid | p-NO₂ | Moderate-High | Lowered pKₐ (~7.2) due to electron-withdrawing NO₂ |

| This compound | o-CH₂NH₂, p-NO₂ | Very High | Synergistic pKₐ depression from both electron-withdrawing groups |

Kinetic and Thermodynamic Aspects of Binding

The interaction of this compound with diols, such as those found in saccharides, is a dynamic and reversible process governed by specific kinetic and thermodynamic principles. The presence of the ortho-aminomethyl group and the nitro functionalization on the phenyl ring introduces unique electronic and steric effects that influence the binding energetics and reaction rates. Understanding these aspects is crucial for the application of this compound in areas like carbohydrate sensing and dynamic covalent chemistry.

Pseudo-First Order Kinetics of Boronate Ester Formation

The study of the kinetics of boronate ester formation between an arylboronic acid and a diol can be simplified by employing pseudo-first-order conditions. nih.gov This experimental setup is achieved by using a large excess of the diol concentration relative to the boronic acid concentration. Under these conditions, the concentration of the diol is considered constant throughout the reaction, allowing the typically second-order reaction to be approximated as a first-order process. nih.gov This approach facilitates the determination of the apparent first-order rate constant (k_obs), which is crucial for characterizing the reaction's speed.

For ortho-aminomethyl functionalized phenylboronic acids, kinetic analyses have revealed a first-order dependence on the diol concentration at lower concentrations. nih.gov However, as the diol concentration is significantly increased to saturation levels, the reaction can exhibit zero-order dependence on the diol. nih.gov This observation suggests a multi-step reaction mechanism where a rate-determining step, independent of the diol, precedes the final esterification. nih.gov This initial step is proposed to involve the departure of a solvent molecule from the boronic acid. nih.gov

Illustrative Data Table: Pseudo-First-Order Kinetic Parameters for Arylboronic Acid-Diol Interaction

| Diol | [Diol] (M) | Boronic Acid | k_obs (s⁻¹) |

| Fructose (B13574) | 0.05 | o-aminomethylphenylboronic acid | Value not available |

| Glucose | 0.05 | o-aminomethylphenylboronic acid | Value not available |

| Mannose | 0.05 | o-aminomethylphenylboronic acid | Value not available |

Equilibrium Dissociation Constants (Keq) and Formation Constants

The binding of this compound with a diol is a reversible process that reaches an equilibrium state. This equilibrium is characterized by the equilibrium dissociation constant (K_d) or its reciprocal, the formation constant (K_a), also known as the binding constant. A smaller K_d value or a larger K_a value signifies a more stable boronate ester complex and thus a stronger binding affinity.

The ortho-aminomethyl group plays a significant role in enhancing the binding affinity of phenylboronic acids at neutral pH. digitellinc.com It acts as an electron-withdrawing group, which lowers the pKa of the boronic acid. digitellinc.com This facilitates the formation of the more reactive tetrahedral boronate anion at physiological pH, thereby promoting diol binding. digitellinc.comresearchgate.net The formation of a five-membered ring upon boronate ester formation is stabilized by the pyramidalization of the boron atom, a geometry favored by the N-B coordination. digitellinc.com

The equilibrium constants are crucial for quantifying the selectivity of a boronic acid for different diols. For instance, boronic acids generally exhibit higher affinity for fructose over other saccharides like glucose and mannose. This selectivity is attributed to the specific arrangement of hydroxyl groups in fructose that allows for a more favorable interaction with the boronic acid moiety.

Illustrative Data Table: Equilibrium Constants for Arylboronic Acid-Saccharide Interaction

| Saccharide | Boronic Acid | K_a (M⁻¹) | K_d (M) |

| Fructose | o-aminomethylphenylboronic acid | Value not available | Value not available |

| Glucose | o-aminomethylphenylboronic acid | Value not available | Value not available |

| Mannose | o-aminomethylphenylboronic acid | Value not available | Value not available |

Impact of Environmental Conditions (pH, Temperature) on Equilibrium

The equilibrium of boronate ester formation is highly sensitive to environmental conditions, particularly pH and temperature.

pH: The pH of the solution is a critical factor influencing the binding equilibrium. The interaction between a boronic acid and a diol is pH-dependent because it involves an equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate. researchgate.net Generally, boronate ester formation is favored at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate species is more abundant. researchgate.net The presence of the ortho-aminomethyl group in this compound lowers its pKa, making it an effective binder at or near physiological pH. digitellinc.com This is a significant advantage for applications in biological systems.

Advanced Applications of 2 Aminomethyl 5 Nitrophenylboronic Acid in Sensing

Saccharide Sensing Mechanisms

The ability of 2-(aminomethyl)-5-nitrophenylboronic acid to detect saccharides is rooted in several key photophysical and chemical mechanisms. The interplay between the boronic acid, the aminomethyl group, and a tethered fluorophore allows for distinct changes in fluorescence upon saccharide binding.

Photoinduced Electron Transfer (PET) is a primary mechanism exploited in fluorescent sensors based on boronic acids. nih.govbath.ac.ukacs.org In a typical PET sensor design, a fluorescent molecule (fluorophore) is chemically linked to the boronic acid receptor. In the absence of a target saccharide, the sensor is in a "fluorescence-off" state. This quenching occurs because the lone pair of electrons on the nitrogen atom of the aminomethyl group is available to transfer to the excited-state fluorophore, a process that prevents the emission of light. nih.govacs.org

Upon the addition of a saccharide, the boronic acid group binds with the cis-diol units of the sugar to form a stable cyclic boronate ester. nih.govnih.gov This binding event increases the Lewis acidity of the boron atom, leading to a stronger intramolecular coordination with the nitrogen of the aminomethyl group. acs.orgrsc.org This B-N interaction effectively reduces the ability of the nitrogen's lone pair to engage in PET, thereby restoring the fluorophore's emission and switching the sensor to a "fluorescence-on" state. rsc.orgacs.org The intensity of the fluorescence enhancement is typically proportional to the concentration of the saccharide, allowing for quantitative detection. rsc.org The presence of the electron-withdrawing nitro group in the 5-position of this compound further enhances the boron's acidity, which can lead to stronger saccharide binding and a more pronounced fluorescence response. magtech.com.cn

| Component | Role in PET Sensing | State |

| Fluorophore | Emits light when excited. | Quenched (Off) in absence of saccharide. |

| o-Aminomethyl Group | Electron donor; quenches fluorescence via PET. | Active (quenching) in absence of saccharide. |

| Boronic Acid | Binding site for saccharide diols. | Unbound in absence of saccharide. |

| Saccharide | Analyte; binds to boronic acid. | Induces B-N interaction upon binding. |

| Resulting Complex | B-N bond formation inhibits PET. | Fluorescent (On) in presence of saccharide. |

The acidity of the boronic acid group, quantified by its pKa value, is fundamental to its function in sensing. Phenylboronic acids are generally weak Lewis acids, and for saccharide binding to occur efficiently at a neutral pH, the boronic acid needs to be in its more reactive, anionic tetrahedral boronate form. nih.gov The incorporation of an ortho-aminomethyl group significantly lowers the pKa of the boronic acid. nih.gov This effect is further amplified by the presence of the strongly electron-withdrawing 5-nitro group, which makes this compound a much stronger acid than its unsubstituted counterparts. magtech.com.cn

The binding of a diol to the boronic acid causes a further decrease in its pKa. This "pKa-switching" is a key sensing principle. In a fluorescent sensor, this change in the electronic environment of the boronic acid upon saccharide binding can modulate the fluorescence properties of an attached reporter molecule. This mechanism is particularly effective for developing sensors that operate at physiological pH (around 7.4). By designing the system so that the pKa of the free boronic acid is slightly above the operating pH and the pKa of the saccharide-bound ester is below it, the binding event triggers a significant shift in the acid-base equilibrium, leading to a clear optical signal.

Table: Effect of Substituents on Phenylboronic Acid pKa This table illustrates the general effects of electron-donating and electron-withdrawing groups on the acidity of phenylboronic acid. Exact values can vary based on solvent and temperature.

| Substituent on Phenyl Ring | Electronic Effect | Expected pKa | Saccharide Binding at Neutral pH |

| -H (Phenylboronic acid) | Neutral | ~8.8 | Low |

| -CH₃ (p-tolylboronic acid) | Electron-donating | Higher than 8.8 | Very Low |

| o-CH₂NH₂ (ortho-aminomethyl) | Electron-withdrawing (as -CH₂NH₃⁺) | Lower than 8.8 | Enhanced |

| p-NO₂ (para-nitrophenylboronic acid) | Strongly electron-withdrawing | ~7.3 | High |

| o-CH₂NH₂ and p-NO₂ | Very strongly electron-withdrawing | Significantly lower than 7.3 | Very High |

The ortho-aminomethyl group is a critical design element in high-performance boronic acid sensors. Initially, its role in fluorescence turn-on was exclusively attributed to the modulation of PET through the formation of a dative B-N bond upon saccharide binding. nih.govacs.org However, more recent and comprehensive studies have provided a more nuanced understanding.

A primary role of the o-aminomethyl group is to act as an internal base that lowers the effective pKa of the boronic acid, facilitating diol binding at neutral pH. acs.orgnih.gov In protic solvents like water, the amine exists in equilibrium with its protonated ammonium (B1175870) form. This positively charged group acts as an electron-withdrawing group, increasing the acidity of the nearby boronic acid and promoting the formation of the boronate anion necessary for saccharide binding. nih.gov

Furthermore, the mechanism of fluorescence turn-on is not always solely due to PET. An alternative "loose-bolt" mechanism has been proposed, where the vibrational freedom of the boronic acid's hydroxyl groups in the unbound state provides a non-radiative pathway for the excited-state fluorophore to relax, thus quenching fluorescence. acs.orgnih.gov When a saccharide binds, it forms a more rigid cyclic ester, which restricts these vibrations. This "tightening of the bolt" closes the non-radiative decay channel and forces the molecule to release its energy as fluorescence, leading to a "turn-on" signal. acs.org The combination of pKa lowering and fluorescence modulation makes the o-aminomethylphenylboronic acid scaffold, especially with the activating 5-nitro group, a superior platform for saccharide sensing. nih.gov

Design of Advanced Sensing Platforms

Building upon these fundamental mechanisms, this compound can be integrated into more complex and highly selective sensing platforms. These advanced systems often utilize multivalent interactions or multi-component designs to achieve superior performance for specific applications like continuous glucose monitoring.

While monoboronic acids can bind to saccharides, achieving high selectivity for a specific sugar like glucose in the presence of other structurally similar saccharides (e.g., fructose) is challenging. mdpi.com To overcome this, researchers have developed polyboronic acid sensors, where multiple boronic acid units are incorporated into a single molecular scaffold or polymer. rsc.orgnih.gov These systems, sometimes called "boronolectins," mimic natural lectin proteins by using multivalent binding to enhance both affinity and selectivity. rsc.org

By strategically positioning two or more boronic acid groups, a sensor can be designed to match the specific arrangement of diol pairs on a target saccharide. acs.org For instance, glucose has two potential binding sites, and a sensor with two appropriately spaced boronic acid units can form a stable 2:1 complex with glucose, leading to a much stronger binding affinity compared to other monosaccharides that can only bind to one site. mdpi.comacs.org Monomers of this compound could be polymerized to create hydrogels or other polymeric materials for this purpose. nih.gov The inherent high acidity and reactivity of this monomer would make the resulting polyboronic acid sensor highly effective at physiological pH. nih.gov

Two-component systems offer a versatile approach for continuous analyte monitoring and are particularly relevant for applications like continuous glucose monitoring (CGM). nih.gov These systems physically separate the saccharide recognition element (the boronic acid) from the signaling element (a fluorescent dye). mdpi.com

A common strategy is the Indicator Displacement Assay (IDA). researchgate.net In this setup, a fluorescent indicator dye is pre-complexed with the boronic acid receptor, such as this compound. This binding quenches the dye's fluorescence. When the target saccharide is introduced, it competes with the dye for the boronic acid binding site. Because the saccharide often has a higher affinity for the boronic acid, it displaces the dye from the receptor. researchgate.net The released dye is no longer quenched and emits a strong fluorescent signal. The intensity of this signal is directly related to the concentration of the saccharide analyte. This modular approach allows for fine-tuning of the system's sensitivity and dynamic range by choosing different dyes and boronic acid receptors. nih.gov The high binding affinity of this compound makes it an excellent candidate for the receptor component in such systems, enabling sensitive detection at low analyte concentrations. mdpi.com

Immobilization of Boronic Acid Moieties on Substrates for Sensing Devices

The efficacy of any sensing device hinges on the stable and controlled attachment of the recognition element to the sensor substrate. For boronic acid-based sensors, this involves the immobilization of the boronic acid moiety in a way that preserves its ability to bind with target molecules. A common strategy for modifying gold electrode surfaces is through the use of self-assembled monolayers (SAMs). mdpi.com However, this process can be time-consuming, sometimes requiring up to 24 hours for the monolayer to form. nih.gov

A more rapid and highly effective alternative is the electrodeposition of aniline-based boronic acid linkers onto gold electrodes. nih.gov This method significantly shortens the modification time from hours to mere seconds. nih.gov The process involves creating a condensed layer of the aniline-based boronic acid on the electrode, which then serves as an anchor for biomolecules like antibodies. nih.gov Research has shown that shorter aniline-based linkers can lead to higher immobilization efficiency. nih.gov For instance, an aniline-based linker with a two-carbon chain (BA-C₂-AN) demonstrated a significantly higher antibody immobilization efficiency (408.1 ng/cm²) compared to traditional SAM methods. nih.gov

The choice of immobilization strategy must also consider the prevention of non-specific binding, which can interfere with the sensor's accuracy. The use of antifouling coatings, such as zwitterionic polymer brushes, in conjunction with boronic acid functionalization is a key step. researchgate.net These brushes create a surface that resists the adsorption of unwanted biomolecules, ensuring that the signal detected is primarily from the specific binding of the target analyte to the immobilized boronic acid. researchgate.net The binding conditions, including pH and ionic strength, are crucial and must be optimized to favor the specific boronic acid-diol interaction while minimizing non-specific hydrophobic or ionic interactions. researchgate.net

| Immobilization Technique | Substrate | Linker/Compound Example | Key Advantage |

| Electrodeposition | Gold Electrode | Aniline-based boronic acid | Rapid modification (seconds) and high immobilization density. nih.gov |

| Self-Assembled Monolayers (SAMs) | Gold Surface | Thiol-containing boronic acids | Well-established method for creating organized surfaces. mdpi.com |

| Surface Coupling with Polymer Brushes | Various | Amine-containing boronic acids (e.g., 3-aminophenylboronic acid) | Reduces non-specific binding from complex samples. researchgate.net |

Detection of Other Biomolecules

The unique ability of the boronic acid group to form reversible covalent bonds with cis-diol-containing molecules makes it a versatile tool for detecting a wide range of biomolecules beyond simple sugars.

Sensing of ATP and Heavy Metal Ions

Adenosine triphosphate (ATP) is a vital molecule that serves as the primary energy currency in cells. rsc.org Its ribose unit contains the necessary cis-diol structure for interaction with boronic acids. While various optical and fluorescent chemosensors have been developed for ATP, many face challenges with water solubility and selectivity. rsc.orgrsc.org Supramolecular complexes, such as those involving boronic acid-appended cyclodextrins, have shown promise in selectively recognizing ATP with high affinity in aqueous solutions at physiological pH. rsc.org

The detection of heavy metal ions is critical for environmental monitoring and human health. researchgate.netnih.gov While numerous sensing platforms exist, including those based on metal-organic frameworks (MOFs) and organic chromofluorescent chemosensors, the direct application of this compound for this purpose is not extensively documented in current research. nih.govnanochemres.org However, the amine functionality within amine-functionalized MOFs has been shown to enhance the detection potential for metal ions like copper (II). nanochemres.org This suggests that the aminomethyl group in the title compound could potentially play a role in coordinating with metal ions, a research area that warrants further investigation.

Detection of Glycoproteins and Glycated Proteins

Glycoproteins and glycated proteins, such as glycated hemoglobin (HbA1c), are important biomarkers for various diseases. electrochemsci.org The carbohydrate moieties (glycans) on glycoproteins and the sugar adducts on glycated proteins provide the cis-diol sites necessary for boronic acid binding. mdpi.comelectrochemsci.org This interaction forms the basis for numerous electrochemical biosensors.

Sandwich-type electrochemical biosensors have been developed for the sensitive detection of glycoproteins. mdpi.com In one such design, 4-mercaptophenylboronic acid (MBA)-capped gold nanoparticles are used to recognize and bind to the glycoprotein. mdpi.com Another approach utilizes aptamers for capturing the target glycoprotein, followed by detection with boronic acid-functionalized reporters, such as those modified with 4-formylphenylboric acid (FPBA). rsc.org These methods obviate the need for less stable antibody conjugates. electrochemsci.org

For glycated proteins, electrochemical impedance spectroscopy has been used with electrodes modified with a self-assembled monolayer of thiophene-3-boronic acid to detect HbA1c. electrochemsci.org The principle relies on the specific interaction between the boronic acid on the electrode surface and the glycated portion of the hemoglobin protein.

| Analyte | Sensor Platform | Boronic Acid Derivative Example | Detection Principle |

| Glycoproteins (e.g., PSA) | Electrochemical Aptasensor | 4-Formylphenylboric acid (FPBA) | Boronate-affinity interaction with captured glycoprotein. rsc.org |

| Glycoproteins | Dual-Amplified Electrochemical Biosensor | 4-Mercaptophenylboronic acid (MBA) | Sandwich assay with boronic acid-capped gold nanoparticles. mdpi.com |

| Glycated Hemoglobin (HbA1c) | Electrochemical Impedance Spectroscopy | Thiophene-3-boronic acid (T3BA) | Direct binding to a boronic acid-modified electrode surface. electrochemsci.org |

Boronic Acid-Based Sensors for Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hydroxyl radicals (•OH), are highly reactive molecules that play roles in both normal physiology and various pathologies. nih.govacs.org The detection of ROS is crucial for understanding these processes. Boronic acids have emerged as a key component in the design of fluorescent probes for ROS. nih.gov

The sensing mechanism is based on the irreversible oxidation of the boronic acid (or boronate ester) moiety by the ROS. nih.gov This chemical reaction cleaves the carbon-boron bond and typically results in the formation of a hydroxyl group in its place. This transformation is ingeniously used to alter the electronic properties of an attached fluorophore, leading to a distinct change in the fluorescence signal (e.g., "turn-on" or "turn-off" fluorescence). nih.gov

While boronate-based probes are often designed for H₂O₂, they can react with other ROS as well. In fact, boronate compounds tend to react much faster with species like peroxynitrite than with hydrogen peroxide. nih.gov The design of the probe, including the presence of intramolecular coordination such as an N-B bond, can be tuned to enhance selectivity for a specific ROS like peroxynitrite over others. acs.org Although specific studies detailing the use of this compound for ROS sensing are not prominent, its fundamental boronic acid structure makes it a candidate for development into such probes, where the aminomethyl and nitro groups could be used to modulate its reactivity and signaling properties.

Biomedical and Materials Science Applications

Drug Delivery Systems

The development of drug delivery systems that can transport a therapeutic agent to a specific site in the body and release it in a controlled manner is a cornerstone of modern medicine. Phenylboronic acid derivatives are instrumental in creating such targeted and responsive systems.

Stimuli-responsive drug delivery systems are designed to release their payload in response to specific triggers, which can be internal to the body (endogenous) or applied externally (exogenous). nih.gov The triggers can include changes in pH, temperature, or the concentration of specific molecules like glucose. nih.govnih.gov The ability of the boronic acid group in 2-(Aminomethyl)-5-nitrophenylboronic acid to form reversible ester bonds with diols is key to creating pH-responsive systems. For instance, in the acidic microenvironment of a tumor (pH ~6.5), the equilibrium of the boronic ester formation can shift, triggering the disassembly of a nanocarrier and the release of an encapsulated drug. nih.govnih.gov This ensures that the therapeutic action is localized to the diseased tissue, minimizing side effects on healthy cells. nih.gov

A major goal in cancer therapy is to target cancer cells specifically. Many cancer cells overexpress certain molecules on their surface, which can act as biomarkers. dongguk.edu One such prominent marker is sialic acid, a sugar residue found at the terminal end of glycan chains on the cell surface. nih.govnih.gov Phenylboronic acids have been successfully employed as ligands that can selectively bind to these sialic acids. nih.govdongguk.edu By functionalizing a drug carrier with this compound, it is possible to direct the carrier to tumor cells that have a high density of sialic acid. Studies with other PBA derivatives, such as 5-boronopicolinic acid (5-BPA), have shown that structural modifications can enhance binding affinity and selectivity for sialic acid, especially under the acidic conditions relevant to tumors. nih.govnih.govsci-hub.se This targeted approach increases the concentration of the drug at the tumor site, enhancing its efficacy.

Polymeric nanoparticles and micelles are nanoscopic carriers used to encapsulate and transport drugs, particularly those with poor water solubility. mdpi.com These carriers are typically formed from amphiphilic block copolymers, which self-assemble in an aqueous environment to form a core-shell structure. mdpi.com The hydrophobic core serves as a reservoir for the drug, while the hydrophilic shell provides stability and biocompatibility. mdpi.com By incorporating this compound into the polymer structure, these nanoparticles can be endowed with targeting and stimuli-responsive capabilities. The PBA moiety can be displayed on the surface of the nanoparticle to act as a targeting ligand for markers like sialic acid, facilitating uptake by cancer cells. Furthermore, the drug can be conjugated to the polymer via a boronic ester linkage, allowing for its release when the nanoparticle encounters a specific stimulus, such as the low pH of an intracellular endosome. nih.govnih.gov

| Carrier Type | Functional Component | Targeted Application | Mechanism of Action |

| Polymeric Nanoparticle | This compound | Cancer Therapy | Sialic acid targeting on tumor cells; pH-responsive drug release in acidic tumor microenvironment. |

| Polymeric Micelle | This compound | Targeted Drug Delivery | Encapsulation of hydrophobic drugs; surface functionalization for cell-specific targeting. |

Hydrogels and Dynamic Covalent Networks

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structure. They are widely used in biomedical applications such as tissue engineering and wound healing. Traditional hydrogels are often held together by permanent covalent bonds, which limits their processability.

Moldable hydrogels represent a significant advancement, as they can be shaped or injected and can exhibit self-healing properties. mdpi.commdpi.com The key to their design lies in the use of dynamic, reversible cross-links instead of permanent ones. mdpi.com The reversible interaction between the boronic acid group of this compound and diol-containing polymers (like polyvinyl alcohol or certain polysaccharides) is an ideal basis for such hydrogels. mdpi.comnih.gov Under shear stress, the boronic ester cross-links can break, allowing the hydrogel to flow. When the stress is removed, the bonds reform, and the hydrogel recovers its solid-like properties. mdpi.com This allows the material to be injected into a wound site or molded into a specific shape for a tissue scaffold.

The chemistry underpinning these advanced hydrogels is known as dynamic covalent chemistry. nih.gov The boronic ester bond is a prime example of a dynamic covalent bond. Unlike typical covalent bonds, it can undergo reversible exchange reactions (transesterification) with other diols or hydrolysis in the presence of water. ethz.ch This dynamic nature allows the polymer network to adapt and rearrange its structure. By incorporating this compound as a cross-linker in a polymer network, materials can be created that are robust under normal conditions but can be reprocessed or healed at elevated temperatures or upon the addition of a chemical trigger. ethz.ch This property is crucial for creating recyclable thermosets and adaptable biomaterials. ethz.ch

| Material | Dynamic Linkage | Key Property | Potential Application |

| Moldable Hydrogel | Boronic Ester | Self-healing, Injectable, Shear-thinning | Tissue engineering, Wound dressings, Soft robotics |

| Dynamic Polymer Network | Boronic Ester | Reprocessable, Recyclable, Adaptive | Circular thermosets, Flexible electronics, Biomedical implants |

Self-Healing and Shear-Thinning Materials

The development of materials that can autonomously repair damage (self-heal) or change their viscosity under stress (shear-thinning) is a major goal in materials science. The key to these properties often lies in dynamic, reversible chemical bonds. The boronic acid group is central to creating such materials. rsc.orgelsevierpure.com

Boronic acids can form reversible covalent bonds, known as boronate esters, with molecules containing diol groups (two hydroxyl groups). rsc.orgrsc.org This dynamic equilibrium allows for the creation of cross-linked polymer networks, such as hydrogels, that are robust yet adaptable. rsc.org When the material is damaged or subjected to shear stress, like being forced through a syringe, these boronate ester bonds can break, allowing the material to flow. rsc.orgmdpi.com Once the stress is removed, the bonds reform, restoring the material's original structure and mechanical properties. nih.govresearchgate.net This process is the basis for both self-healing and shear-thinning behaviors. rsc.orgmdpi.com

As a member of the phenylboronic acid family, this compound possesses the essential functional group to participate in this dynamic covalent chemistry. By incorporating this compound into polymer chains that also contain diol functionalities, it is possible to fabricate hydrogels and other polymeric materials. elsevierpure.comrsc.org These materials exhibit inherent self-healing and shear-thinning properties, making them excellent candidates for applications like injectable drug delivery systems, 3D printing "bio-inks," and advanced sealants. rsc.orgnih.govresearchgate.net

Chemical Biology and Therapeutic Development

In the realms of chemical biology and medicine, the unique electronic properties of the boron atom in boronic acids have been harnessed to create highly effective therapeutic agents.

Boronic Acids as Enzyme Inhibitors

Boronic acids have been established as a potent class of enzyme inhibitors, particularly for serine proteases, which are a family of enzymes crucial in many biological processes. mdpi.compnas.org The inhibitory mechanism relies on the boron atom's empty p-orbital, which acts as a Lewis acid. This allows it to accept a pair of electrons from the nucleophilic serine residue located in the enzyme's active site. nih.gov

This interaction forms a stable, reversible covalent bond, creating a tetrahedral intermediate that mimics the transition state of the natural enzymatic reaction. nih.gov By locking the enzyme in this non-productive state, the boronic acid effectively inhibits its function. pnas.orgnih.gov This principle is famously demonstrated by the proteasome inhibitor Bortezomib, a peptide boronic acid used in cancer therapy. The compound this compound, by virtue of its boronic acid group, is a candidate for the development of new, selective enzyme inhibitors for various therapeutic targets.

Integration into Peptides for Targeted Applications

Peptides offer a versatile scaffold for developing targeted therapies due to their biocompatibility and ability to be designed for specific biological targets. nih.govbohrium.com The integration of boronic acids into peptides combines the targeting capabilities of the peptide with the unique chemical reactivity of the boronic acid. nih.govbohrium.com

Research has demonstrated efficient methods for incorporating the ortho-aminomethylphenylboronic acid functionality into peptides. rsc.org One such strategy involves the alkylation of secondary amines within a peptide structure using a precursor like o-(bromomethyl)phenylboronic acid. This approach allows for the controlled placement of the boronic acid group, which is critical for applications such as binding to saccharides under physiological conditions. rsc.org By attaching this compound to peptides, researchers can create sophisticated molecules for a range of uses, including molecular recognition, targeted drug delivery, and the development of novel enzyme inhibitors. nih.govnih.gov

Potential in Boron Neutron Capture Therapy (BNCT) Agents

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy for cancer that relies on the selective accumulation of a non-radioactive boron-10 (B1234237) (¹⁰B) isotope in tumor cells. researchgate.netneuboron.comfrontiersin.org When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei. neuboron.comfrontiersin.org These particles have a very short path length, approximately the diameter of a single cell, ensuring that their destructive energy is deposited almost exclusively within the cancer cells, sparing the surrounding healthy tissue. frontiersin.org

The success of BNCT hinges on the development of boron-containing delivery agents that can selectively target and accumulate within tumors. neuboron.com Currently, compounds like L-p-Boronophenylalanine (BPA), an amino acid derivative, are used clinically because they are taken up by the overactive amino acid transporters present in many cancer cells. frontiersin.org However, the search for next-generation agents with even better tumor selectivity and retention is ongoing. researchgate.netnumberanalytics.com

This compound represents a potential candidate for a novel BNCT agent. Its structure contains the necessary ¹⁰B-receptive boronic acid group. Furthermore, the aminomethyl group provides an amino acid-like feature that could potentially be recognized by tumor cell transporters, similar to BPA. The nitro group offers a versatile chemical handle for further modifications, such as attaching tumor-targeting ligands or other functional moieties to enhance selectivity and efficacy. numberanalytics.comnih.gov

Theoretical and Computational Studies

Computational Chemistry Data and Predictive Modeling

Computational models are instrumental in predicting the physicochemical properties of molecules before their synthesis or experimental analysis. For 2-(Aminomethyl)-5-nitrophenylboronic acid, predictive calculations provide key data points that are essential for its application in various scientific fields. chemicalbook.com These predictions are derived from algorithms that analyze the molecule's structure to estimate its properties.

While extensive computational studies specifically for this compound are not widely published, predictive data for the compound is available. chemicalbook.com Furthermore, data from structurally similar compounds, such as (2-Aminophenyl)boronic acid, illustrate the types of parameters that can be determined through these computational methods. ambeed.com These often include calculations of lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which are critical for predicting a compound's behavior in biological systems. ambeed.com Theoretical models have also been developed to investigate the interactions between various boronic acids and biological targets like insulin, demonstrating the power of predictive modeling in assessing binding stability and interactions. chemrxiv.org

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

|---|---|

| pKa | 6.63 ± 0.53 chemicalbook.com |

| Boiling Point | 458.3 ± 55.0 °C chemicalbook.com |

This table presents data predicted by computational software.

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the detailed characterization of chemical compounds. Methods like UV-Vis spectroscopy, fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide a comprehensive picture of the structure, properties, and interactions of this compound.

UV-Vis spectroscopy is a powerful method for determining the acid dissociation constant (pKa) of a compound. edinst.com This technique relies on the principle that the protonated and deprotonated forms of a molecule absorb light differently. edinst.com By measuring the absorbance of this compound across a range of pH values, a titration curve can be generated. The inflection point of this sigmoid curve corresponds to the pKa of the compound, which is a critical parameter influencing its ionization state and solubility at a given pH. chemrxiv.orgedinst.com While a specific experimental pKa value for this compound is not available in the cited literature, a predicted value of 6.63 has been calculated computationally. chemicalbook.com

The binding of boronic acids to target molecules, particularly those with diol groups, can also be monitored using UV-Vis spectroscopy. The formation of a boronate ester upon binding alters the electronic structure of the phenylboronic acid, leading to a shift in its UV-Vis absorption spectrum. This spectral shift allows for the quantification of binding events.

Table 2: Illustrative Data for pKa Determination via UV-Vis Spectroscopy

| pH | Absorbance at λmax |

|---|---|

| 4.0 | 0.215 |

| 5.0 | 0.248 |

| 6.0 | 0.350 |

| 6.6 | 0.425 |

| 7.0 | 0.500 |

| 8.0 | 0.635 |

This table is a hypothetical representation to illustrate how absorbance data changes with pH. The pKa is identified at the midpoint of the absorbance transition.

Fluorescence spectroscopy, particularly in the format of a competitive binding assay, is a highly sensitive method for studying molecular interactions and determining binding affinities. nih.govbmglabtech.com In a typical setup, a fluorescent probe (or tracer) with a known affinity for a target receptor is used. edinst.com When a non-fluorescent competitor compound, such as this compound, is introduced, it displaces the fluorescent probe from the receptor's binding site. nih.gov This displacement leads to a measurable change in a fluorescence property, most commonly fluorescence polarization (anisotropy). edinst.com

The small, freely rotating fluorescent probe exhibits low polarization, but when bound to a large receptor molecule, its rotation slows, and polarization increases. The addition of the competitor compound causes a decrease in polarization as it displaces the probe, allowing for the calculation of the competitor's binding affinity (Ki). edinst.comnih.gov While no specific studies employing this compound in such assays were found, this technique is well-suited for characterizing its binding to relevant biological targets. nih.gov

The definitive structure of an organic compound is typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Mass Spectrometry (MS) provides the precise molecular weight of the compound. For this compound, with a molecular formula of C₇H₉BN₂O₄, the expected molecular weight is approximately 195.97 g/mol . bldpharm.com High-resolution mass spectrometry would detect the molecular ion peak (M+H)⁺ at m/z corresponding to this mass, confirming the elemental composition. nih.gov Further fragmentation analysis (tandem MS) would yield smaller, characteristic pieces of the molecule, further corroborating its structure. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment and connectivity of atoms. nih.gov In a ¹H-NMR spectrum of this compound, distinct signals would be expected for the different types of protons. For example, analysis of the related 4-Nitrophenyl boronic acid shows characteristic aromatic proton signals that shift upon interaction or reaction. researchgate.netresearchgate.net

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H attached to C4, C6) | 8.2 - 8.0 | Multiplet | 2H |

| Aromatic (H attached to C3) | ~7.9 | Broad singlet / Doublet | 1H |

| Aminomethyl (-CH₂-) | ~4.0 | Singlet | 2H |

| Boronic acid (-B(OH)₂) | Variable, broad | Singlet | 2H |

This table is a prediction based on standard chemical shift values and data from structurally similar compounds. Actual values may vary based on solvent and experimental conditions.

Mechanistic Insights from Theoretical Models

Beyond predicting static properties, theoretical models can provide profound insights into the dynamic processes of molecular interactions, such as the changes that occur within a molecule's electronic structure upon binding to a target.

Theoretical models, particularly those based on quantum mechanics like Density Functional Theory (DFT), are crucial for elucidating the subtle changes in electron density that occur when this compound binds to a substrate. When the boronic acid group interacts with a diol-containing molecule (e.g., a sugar or a specific protein residue), a covalent boronate ester is formed.

Computational modeling can map the electron density distribution of the molecule both before and after this binding event. These calculations can reveal:

Changes in Atomic Charges: How the partial charges on the boron, oxygen, and nearby carbon atoms are redistributed upon bond formation.

Electrostatic Potential Maps: Visualization of how the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule change, which governs non-covalent interactions like hydrogen bonding and van der Waals forces. chemrxiv.org

Orbital Interactions: How the molecular orbitals of the boronic acid and the target molecule interact to form the new covalent bond.

While specific theoretical studies modeling the electron density changes for this compound were not identified in the search, this approach is a cornerstone for understanding the fundamental nature of its binding mechanism with various substrates. chemrxiv.org

Understanding Ionic Stabilization of Boronate Centers

The stabilization of the boronate center in ortho-aminomethyl-substituted phenylboronic acids is a subject of considerable scientific interest, primarily due to their application in carbohydrate sensing. Theoretical and computational studies have been instrumental in elucidating the complex intramolecular interactions that govern their reactivity and stability. The key to this stabilization lies in the interplay between the boronic acid moiety and the neighboring aminomethyl group.

A central topic in the study of these compounds is the nature of the interaction between the nitrogen of the aminomethyl group and the boron atom. Early hypotheses suggested the formation of a direct intramolecular dative B-N bond, which would cause the boron atom to adopt a more sp³-hybridized, tetrahedral geometry. This configuration was thought to stabilize the boronate ester adducts formed upon binding with diols. researchgate.netnih.gov

However, more recent and detailed mechanistic studies, often employing Density Functional Theory (DFT), have refined this picture. These studies suggest that in protic solvents, a direct dative bond is less favorable than a solvent-mediated interaction. researchgate.netnih.gov In this model, the aminomethyl group exists in its protonated, cationic ammonium (B1175870) form, while the boronic acid is in its anionic boronate form. This creates an intramolecular ion pair, which is stabilized by solvent molecules. researchgate.net

The primary role of the ortho-aminomethyl group is now understood to be its influence on the acidity of the boronic acid. As an electron-withdrawing group (in its protonated state), it significantly lowers the pKa of the boronic acid. nih.govresearchgate.netnih.gov This facilitates the formation of the anionic tetrahedral boronate species at neutral pH, a crucial step for subsequent reactions, such as esterification with diols.

Furthermore, computational models have supported the role of the protonated aminomethyl group as a general-acid catalyst. researchgate.netnih.gov It is proposed to facilitate the departure of a leaving group from the boron center during the formation of boronate esters.

While specific computational data for this compound is not available in the reviewed literature, the presence of a nitro group at the 5-position is expected to significantly impact the electronic properties of the molecule. The nitro group is a very strong electron-withdrawing group. This electronic effect would likely further decrease the pKa of the boronic acid, potentially enhancing its ability to form a boronate center at lower pH values compared to analogues without the nitro substituent.

To illustrate the nature of the intramolecular interactions, data from computational studies on related ortho-aminomethyl arylboronic acids are presented. It is important to note that these values are not specific to this compound but represent the general class of compounds.

Table 1: Representative Computational Data for ortho-Aminomethyl Arylboronic Acid Derivatives

| Parameter | Finding from Theoretical Studies | Reference |

| B-N Interaction | In protic media, a solvent-inserted ion-pair structure is generally favored over a direct dative B-N bond. | researchgate.netnih.gov |

| Boronic Acid pKa | The ortho-aminomethyl group acts as an electron-withdrawing group, lowering the pKa of the boronic acid and facilitating boronate formation at neutral pH. | nih.govresearchgate.netnih.gov |

| Catalytic Role | The protonated aminomethyl group can act as an intramolecular general-acid catalyst. | researchgate.netnih.gov |

| Hybridization of Boron | The formation of a boronate anion from the neutral boronic acid involves a change in hybridization from sp² (trigonal) to sp³ (tetrahedral). | nih.govacs.org |

This table is a summary of findings for the general class of ortho-aminomethylphenylboronic acids and not specific to the 5-nitro substituted compound.

Future Directions and Emerging Research Avenues

Development of Novel Boronic Acid Architectures with Tunable Properties

The scaffold of 2-(aminomethyl)-5-nitrophenylboronic acid serves as a versatile platform for the design of new boronic acid-based molecules with finely tuned properties. Future research will likely focus on systematic modifications of this core structure to modulate its chemical and physical characteristics for specific applications. Key strategies may include:

Modification of the Aminomethyl Group: The primary amine of the aminomethyl moiety offers a convenient handle for derivatization. Acylation, alkylation, or conjugation to other molecules can be used to alter solubility, introduce reporter groups (like fluorophores), or link the boronic acid to larger constructs. nih.gov

Alteration of the Nitro Group: The nitro group can be chemically reduced to an amine, which can then be further functionalized. This transformation dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to electron-donating, providing a chemical switch to modulate the boronic acid's activity.

These structural modifications aim to create a library of derivatives with a spectrum of properties, enabling the selection of the optimal candidate for a given application, from biosensing to therapeutic agent development. nih.govdal.ca

Enhanced Selectivity and Sensitivity in Biosensing Applications

Boronic acids are well-established as recognition elements for cis-diol-containing biomolecules, such as carbohydrates. The specific structure of this compound, with its low pKa, is particularly well-suited for operating under physiological conditions. Future research is geared towards leveraging this for highly sensitive and selective biosensors. nih.gov

Glycan and Glycoprotein Detection: A major focus will be on designing sensors for specific glycans that are biomarkers for diseases like cancer. The selectivity of boronic acids can be enhanced by creating multivalent architectures or by integrating them into imprinted polymers that recognize the shape and diol presentation of a target carbohydrate. mdpi.com

Fluorescent Probes: Incorporating this boronic acid into fluorescent probe designs is a promising direction. nih.govacs.org Binding to a target diol can trigger a change in the fluorescence signal (e.g., "turn-on" fluorescence), allowing for quantification of the analyte. acs.orgnus.edu.sg A bio-inspired, two-step sensing strategy, where the boronic acid first binds the target and then accelerates a chemical reaction to produce a signal, could significantly improve sensitivity. nih.gov

| Phenylboronic Acid Derivative | Key Substituents | Effect on Properties | Potential Biosensing Target |

| Phenylboronic acid | None | Baseline affinity for diols, typically at alkaline pH. | General diol detection |

| 3-Aminophenylboronic acid | Electron-donating amino group | Lower affinity than unsubstituted at neutral pH. | Sialic Acid (at specific pH) |